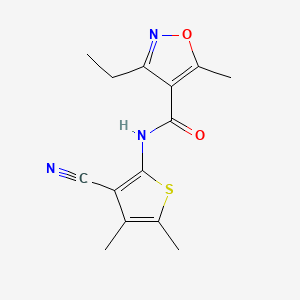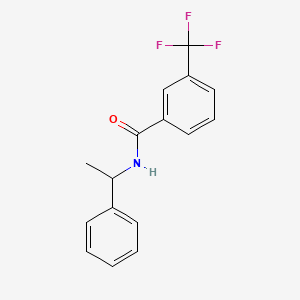
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide
描述
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide, also known as NPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NPTB is a small molecule that belongs to the class of benzamides and has a unique chemical structure that makes it an interesting target for scientific investigation.
作用机制
The mechanism of action of N-(1-phenylethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific targets in biological systems. In the case of its use as a fluorescent probe for ROS detection, this compound reacts with ROS and undergoes a chemical transformation that results in the production of a fluorescent signal. In the case of its use as an anticancer agent, this compound inhibits the proteasome, which leads to the accumulation of proteins involved in cell cycle regulation and apoptosis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in biological systems. In addition to its role as a fluorescent probe for ROS detection and an anticancer agent, this compound has also been found to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
实验室实验的优点和局限性
One of the major advantages of using N-(1-phenylethyl)-3-(trifluoromethyl)benzamide in lab experiments is its high selectivity and sensitivity for ROS detection. It can detect even low levels of ROS in biological systems and produce a strong fluorescent signal. Another advantage is its potential as an anticancer agent, which could lead to the development of new drugs for the treatment of cancer.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and safety precautions.
未来方向
There are several future directions for research on N-(1-phenylethyl)-3-(trifluoromethyl)benzamide. One area of interest is the development of new fluorescent probes based on the this compound scaffold for the detection of other biomolecules in biological systems. Another area of interest is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to investigate the potential of this compound as an anticancer agent and to elucidate its mechanism of action in more detail.
科学研究应用
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are known to play an important role in various physiological and pathological processes, and their detection is crucial for understanding their role in disease progression and treatment. This compound has been shown to selectively react with ROS and produce a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Another area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Its mechanism of action involves the inhibition of the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis.
属性
IUPAC Name |
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c1-11(12-6-3-2-4-7-12)20-15(21)13-8-5-9-14(10-13)16(17,18)19/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGNYJGSIWERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]-5-propyl-2-thiophenecarboxamide](/img/structure/B4432958.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,3-dimethylbutanamide](/img/structure/B4432976.png)
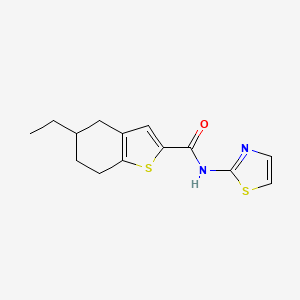
![1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432992.png)

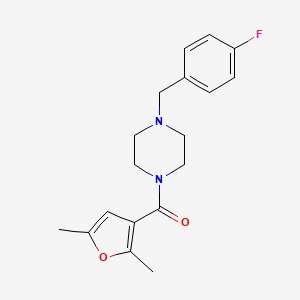
![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4433013.png)
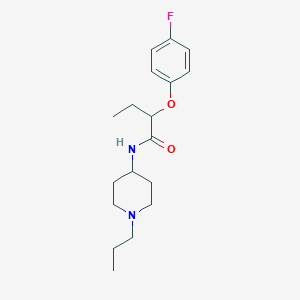
![5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4433018.png)
![1-benzoyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4433027.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4433032.png)
